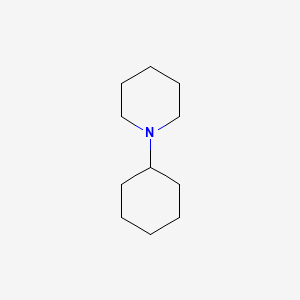

1-Cyclohexylpiperidine

Description

Significance of the Piperidine (B6355638) Scaffold in Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceutical chemistry. nih.govclinmedkaz.org It is considered a privileged scaffold because its unique three-dimensional structure is well-suited for interacting with biological targets like proteins and enzymes. rsc.org The piperidine framework is present in the core structure of numerous approved drugs across a wide spectrum of therapeutic classes, including anesthetics, antipsychotics, analgesics, and antiepileptics. clinmedkaz.org

The versatility of the piperidine scaffold allows for extensive chemical modification, enabling researchers to fine-tune the properties of a molecule. Introducing chirality to the piperidine ring, for instance, can have profound effects. Chiral piperidine scaffolds have been shown to modulate physicochemical properties, enhance biological activity and selectivity for specific targets, improve pharmacokinetic profiles, and reduce off-target effects. thieme-connect.comresearchgate.netresearchgate.net The ability to readily create diverse libraries of piperidine-based compounds makes it an invaluable tool in fragment-based drug discovery and the development of new chemical entities to combat various diseases. nih.govrsc.org

Overview of 1-Cyclohexylpiperidine Derivatives in Scientific Inquiry

This compound itself serves as a parent structure for a broad class of compounds, many of which are arylcyclohexylamines. These derivatives have been a major focus of research due to their potent effects on the central nervous system, primarily through interaction with the N-methyl-D-aspartate (NMDA) receptor. mdpi.com The synthesis and pharmacological evaluation of these derivatives have provided crucial insights into structure-activity relationships and receptor function.

The archetypal compound in this class is Phencyclidine (PCP), or 1-(1-phenylcyclohexyl)piperidine, and many derivatives are structurally analogous. researchgate.net Scientific investigations have explored how modifications to the phenyl, cyclohexyl, or piperidine rings alter the compound's biological activity.

Key research findings on various this compound derivatives include:

Hydroxylated Derivatives : The introduction of a hydroxyl group onto the PCP structure has been shown to significantly alter receptor binding affinities. While hydroxylation generally decreases a derivative's ability to inhibit [3H]PCP binding, the position of the hydroxyl group is critical. A metaphenolic derivative of PCP, for example, displayed an affinity for the morphine receptor that was 430 times higher than that of PCP itself. nih.govacs.org

Fluorinated Derivatives : The addition of fluorine to the phenyl ring, as seen in 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4'-F-PCP), can dramatically influence biological activity. mdpi.com Studies in rodent models have demonstrated that 4'-F-PCP is a potent psychoactive substance that produces significant rewarding and reinforcing effects. mdpi.com

Alkylated Phenyl Derivatives : The compound 1-[1-(4-Methylphenyl)cyclohexyl]piperidine has been investigated for its analgesic properties. Its mechanism of action is believed to involve antagonism at the NMDA receptor, similar to other compounds in its class. smolecule.com

Aryl Derivatives : A series of 1-(4-Aryl-cyclohexyl)piperidine derivatives have been synthesized and found to possess strong psychotropic and antiemetic activity, highlighting the therapeutic potential of this chemical class. google.com

Thienyl Derivatives : Replacing the phenyl ring with a thienyl group, as in 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP), has also been a subject of study. Fluorinated versions of these thienylcyclohexyl piperidine derivatives have been developed and evaluated as potential radiotracers for imaging NMDA receptors in the brain. researchgate.netdbcls.jp

The synthesis of these derivatives often involves established chemical reactions. Common methods include the reductive amination between a substituted cyclohexanone (B45756) and piperidine or the reaction of a 1-piperidinocyclohexanecarbonitrile (B162700) with a Grignard reagent to introduce the aryl group. researchgate.netgoogle.com

Table 1: Research Findings on this compound Derivatives

| Derivative Name | Structural Modification | Investigated Activity/Application | Primary Receptor Interaction |

|---|---|---|---|

| Phencyclidine (PCP) | Phenyl group on cyclohexyl ring | Dissociative anesthetic, NMDA receptor probe | NMDA Receptor Antagonist |

| 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4'-F-PCP) | Fluorine on the phenyl ring | Psychoactive, rewarding, and reinforcing effects | NMDA Receptor Inhibitor |

| 1-[1-(4-Methylphenyl)cyclohexyl]piperidine | Methyl group on the phenyl ring | Analgesic properties | NMDA Receptor Antagonist |

| Metaphenolic derivative of PCP | Hydroxyl group on the phenyl ring (meta position) | High affinity for morphine receptors | Morphine Receptor, NMDA Receptor |

| 1-(4-Aryl-cyclohexyl)piperidine derivatives | Various aryl groups on the cyclohexyl ring | Psychotropic and antiemetic activity | Not specified |

| 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) | Phenyl ring replaced with a thienyl ring | NMDA receptor probe | NMDA Receptor |

Structure

3D Structure

Propriétés

IUPAC Name |

1-cyclohexylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSKLTAHHALFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186839 | |

| Record name | Piperidine, 1-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3319-01-5 | |

| Record name | Cyclohexylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3319-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003319015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Cyclohexylpiperidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB3LR8GN9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1 Cyclohexylpiperidine

Established Synthetic Pathways for N-Cyclohexylpiperidine and its Derivatives

The synthesis of 1-cyclohexylpiperidine and its derivatives can be achieved through several established chemical routes. These methods primarily involve the formation of the crucial carbon-nitrogen bond between the cyclohexyl and piperidine (B6355638) moieties.

Nucleophilic Substitution Reactions

A prevalent method for synthesizing this compound derivatives involves nucleophilic substitution. This approach typically utilizes the nitrogen atom of the piperidine ring as a nucleophile to attack an electrophilic cyclohexyl derivative. For instance, piperidin-4-one can react with cyclohexyl bromide or chloride in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). The base deprotonates the secondary amine of piperidin-4-one, enhancing its nucleophilicity for a subsequent SN2 attack on the cyclohexyl halide. This reaction is often carried out in anhydrous solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) at elevated temperatures (60–80°C) to ensure efficient reaction kinetics.

Another example is the synthesis of fluorinated thienylcyclohexyl piperidine derivatives, where a nucleophilic substitution reaction is a key step. researchgate.net In this case, a tosyloxy group on a cyclohexyl ring is displaced by a fluoride (B91410) ion. researchgate.net Similarly, multicomponent reactions catalyzed by copper have been developed to synthesize highly substituted propargylamines, which can include a this compound scaffold. escholarship.org These reactions involve the coupling of a ketone (like cyclohexanone), an amine (like piperidine), and an alkyne. escholarship.orgacs.org

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product |

| Piperidin-4-one | Cyclohexyl bromide/chloride | NaH or K₂CO₃ | THF or DMF | 1-Cyclohexylpiperidin-4-one (B91942) |

| 1-[1-(2-thienyl)-4-tosyloxycyclohexyl]-1,2,5,6-tetrahydropyridine | Fluoride ion | - | - | 1-[1-(2-thienyl)-4-([18F]fluoro)-cyclohexyl]-1,2,5,6-tetrahydropyridine researchgate.net |

| Cyclohexanone (B45756) | Piperidine | CuCl₂ | - | 1-[1-(oct-1-yn-1-yl)cyclohexyl]piperidine escholarship.org |

Catalytic Hydrogenation and Cyclization Routes

Catalytic hydrogenation is another significant pathway for the synthesis of N-cyclohexylpiperidine and its derivatives. This method often involves the reduction of a precursor molecule containing unsaturation in either the piperidine or cyclohexyl ring. For instance, arylpyridines can be hydrogenated to form arylpiperidines. d-nb.info However, controlling the selectivity to avoid over-reduction to cyclohexylpiperidines can be challenging and often requires careful selection of catalysts and reaction conditions. d-nb.info For example, the hydrogenation of 4-phenylpyridine (B135609) can yield 4-phenylpiperidine, but under harsh conditions, it can be further reduced to 4-cyclohexylpiperidine. d-nb.info

Nickel nanoparticles have been employed as a catalyst for the hydrogenation of enamines to produce tertiary amines, including N-cyclohexylpiperidine, under mild conditions. researchgate.net This reaction is typically performed by bubbling hydrogen gas through a solution of the enamine in isopropanol (B130326) at 50-60°C. researchgate.net

Cyclization reactions, such as the Dieckmann cyclization, can be used to form the piperidine ring itself, which can then be N-alkylated with a cyclohexyl group or the cyclohexyl group can be introduced prior to cyclization. core.ac.uk This method offers a flexible route to variously substituted piperidine-2,4-diones. core.ac.uk

| Precursor | Catalyst | Conditions | Product |

| 4-Phenylpyridine | Pd/C | High pressure and temperature | 4-Cyclohexylpiperidine d-nb.info |

| Enamine | Nickel nanoparticles | H₂, Isopropanol, 50-60°C | N-Cyclohexylpiperidine researchgate.net |

| β-amino esters | - | Dieckmann cyclization | Substituted piperidine-2,4-diones core.ac.uk |

Specific Derivatization Strategies

The derivatization of the this compound scaffold is crucial for creating analogues with specific properties. These strategies often involve reactions at the piperidine nitrogen, the cyclohexyl ring, or other functional groups present on the molecule.

For instance, the nitrogen atom in the piperidine ring can be oxidized to form N-oxides or the ring can undergo substitution reactions to introduce different functional groups. Reduction reactions can also convert the molecule to a secondary amine.

A notable derivatization strategy involves the photoredox-catalyzed carboxylation of N-cyclohexylpiperidine. mit.edu This reaction regioselectively introduces a carboxylic acid group onto the cyclohexyl ring at a secondary C-H bond. mit.edu This method highlights the potential for late-stage functionalization of the C-H bonds in the molecule.

Furthermore, the synthesis of polyhydroxylated piperidine peptidomimetics has been achieved through a one-pot sequential lactam reduction/Joullié–Ugi reaction, which can incorporate a cyclohexyl group on the nitrogen. acs.org This demonstrates a sophisticated approach to creating complex derivatives.

Chemical Reaction Analysis and Optimization in this compound Synthesis

The synthesis of this compound requires careful consideration of reaction parameters to ensure high yield, purity, and desired regioselectivity, especially in an industrial setting.

Regioselectivity Considerations

Regioselectivity is a critical factor in the synthesis of substituted this compound derivatives. The position of substitution on either the piperidine or cyclohexyl ring can significantly impact the molecule's properties.

In the Dieckmann cyclization approach to substituted piperidine-2,4-diones, the regioselectivity of the cyclization is a key consideration. core.ac.uk The choice of starting materials and reaction conditions dictates which of the possible cyclized products is formed. core.ac.uk

The photoredox-catalyzed carboxylation of N-cyclohexylpiperidine demonstrates remarkable regioselectivity. mit.edu The reaction favors carboxylation at the secondary C-H bond of the cyclohexyl ring over the tertiary C-H bond, which is an important consideration for targeted derivatization. mit.edu

In the context of hydrogenating arylpyridines, achieving selectivity for the piperidine ring without reducing the aryl group is a significant challenge. d-nb.info The choice of catalyst is paramount; for example, platinum catalysts often lead to the full hydrogenation to cyclohexylpiperidines, whereas rhodium catalysts can show better selectivity for the pyridine (B92270) ring. d-nb.infonih.gov

Industrial Preparation Considerations and Scale-Up Optimization

Scaling up the synthesis of this compound from a laboratory to an industrial scale introduces several challenges that require careful optimization. Key considerations include catalyst efficiency, solvent selection, and product purification.

For industrial-scale production, the recovery and reuse of catalysts are crucial for cost-effectiveness. The development of robust and highly active catalysts that can be easily separated from the reaction mixture is an area of active research.

Solvent selection is another critical factor. The ideal solvent should not only facilitate the reaction but also be environmentally benign and easy to handle on a large scale. d-nb.info For example, in the hydrogenation of 4-phenylpyridine, ethyl acetate (B1210297) has been identified as a more ecologically friendly solvent compared to others. d-nb.info

Purification methods must be scalable and efficient. While laboratory-scale purifications often rely on column chromatography, industrial processes may favor techniques like distillation or crystallization to handle larger quantities of material. The development of integrated processes, such as continuous-flow hydrogenation coupled with selective product extraction, offers a promising approach for efficient and salt-free synthesis and isolation. d-nb.info The use of switchable polarity solvents like this compound itself in forward osmosis processes for water treatment also highlights the compound's industrial relevance and the need for efficient large-scale production. nih.govdoe.govinl.gov

General Chemical Reactivity and Transformations of the this compound Core

The this compound scaffold, characterized by a piperidine ring attached to a cyclohexyl group at the nitrogen atom, is a versatile building block in organic synthesis. Its structure allows for a variety of chemical modifications, making it a valuable intermediate in the preparation of more complex molecules. The reactivity of this core is influenced by the steric bulk of the cyclohexyl group and the nucleophilicity of the tertiary amine.

Oxidation Reactions

The nitrogen atom in the this compound ring is susceptible to oxidation. Common oxidizing agents such as hydrogen peroxide and peracids can convert the tertiary amine into its corresponding N-oxide. This transformation is a typical reaction for tertiary amines and introduces a polar N-O bond, which can alter the molecule's physical and chemical properties. N-oxides can serve as intermediates in organic synthesis.

In metabolic studies of related compounds, oxidation is a primary transformation pathway. For instance, in vitro studies with rat liver microsomes on 1-[1-(2-benzo[b]thiopheneyl)cyclohexyl]piperidine, a structural analog, revealed that oxidation occurs at various positions. Monohydroxylated derivatives were formed on both the piperidine and cyclohexyl rings at the β and γ positions relative to the key functional groups. acs.org A Cope elimination following N-oxidation has also been proposed as a possible metabolic pathway, leading to an unsaturated compound, although this was not observed under the specific experimental conditions without the presence of microsomes. acs.org

| Oxidizing Agent | Product | Significance |

| Hydrogen Peroxide | This compound N-oxide | Formation of a polar N-oxide intermediate. |

| Peracids | This compound N-oxide | Alternative method for N-oxide synthesis. |

| Rat Liver Microsomes | Monohydroxylated derivatives | Metabolic pathway investigation, revealing hydroxylation on both rings. acs.org |

Reduction Reactions

Reduction reactions of the this compound core itself are not commonly described, as the saturated rings are generally stable to typical reducing agents. However, derivatives of this compound containing reducible functional groups undergo predictable transformations. For example, the ketone group in 1-cyclohexylpiperidin-4-one can be reduced to a secondary alcohol using agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. Similarly, a nitrile group can be reduced to a formyl group using lithium aluminum hydride or lithium triethoxyhydroaluminate. google.com The reduction of related lactam functions can be achieved with reagents like sodium borohydride-boron trifluoride etherate. mdma.ch

Reductive amination is a key synthetic route to this compound derivatives, where a cyclohexanone derivative reacts with a piperidine derivative in the presence of a reducing agent. google.com

| Reactant | Reducing Agent/Conditions | Product | Reaction Type |

| 1-Cyclohexylpiperidin-4-one | Sodium borohydride (NaBH₄) | 4-Hydroxy-1-cyclohexylpiperidine | Ketone Reduction |

| Cyanide-substituted derivative | Lithium aluminum hydride | Formyl-substituted derivative | Nitrile Reduction google.com |

| Lactam-substituted derivative | Sodium borohydride-boron trifluoride etherate | Amine derivative | Lactam Reduction mdma.ch |

| Cyclohexanone and Piperidine | Catalytic Hydrogenation | This compound | Reductive Amination google.com |

Substitution Reactions

The this compound core can participate in substitution reactions, primarily involving the piperidine ring. Nucleophilic substitution reactions can occur where the piperidine ring is substituted with various functional groups using reagents like alkyl halides and acyl chlorides. For instance, N-alkylation of related secondary amides can introduce substituents onto the nitrogen atom. google.com

In the synthesis of analogs, substitution reactions are crucial. For example, the preparation of analogues with substitutions at the C4 position of the cyclohexyl ring has been achieved through methods like the Bruylants reaction. nih.gov This reaction, using 4-substituted α-aminonitriles, has been shown to produce a single cis isomer. nih.gov Furthermore, the fluorine atom in derivatives like 4-fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine (B1195186) can undergo nucleophilic substitution with reagents such as sodium methoxide.

| Reactant/Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Alkyl halides, Acyl chlorides | Substituted piperidines | Nucleophilic Substitution |

| 4-Substituted α-aminonitriles | Not specified | cis-4-Substituted cyclohexylpiperidine derivative | Bruylants Reaction nih.gov |

| 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine | Sodium methoxide | Methoxy-substituted derivative | Nucleophilic Substitution |

Hydrolytic Transformations

Hydrolysis is generally not considered a significant transformation pathway for the parent this compound molecule under typical environmental conditions (pH 5 to 9), as it lacks functional groups that are readily hydrolyzed. nih.gov However, derivatives of this compound containing hydrolyzable groups can undergo such reactions. For example, a nitrile group on a derivative can be hydrolyzed to a carboxylic acid group, often using strong acids like sulfuric acid at elevated temperatures. google.com Similarly, the hydrolysis of carbamates formed from the reaction of this compound with carbon dioxide can occur, leading to the formation of bicarbonates. researchgate.net In stability studies of related compounds, hydrolysis of the piperidine ring has been identified as a potential degradation pathway under accelerated conditions.

| Derivative | Conditions | Product | Significance |

| Nitrile-substituted derivative | Concentrated sulfuric acid, elevated temperature | Carboxylic acid derivative | Functional group transformation. google.com |

| Carbamate adduct | Aqueous conditions | Bicarbonate salt | Reversible reaction used in CO2 capture. researchgate.net |

| Piperidine ring in a complex derivative | Accelerated stability testing (40°C/75% RH) | Degradation products | Indicates potential instability under harsh conditions. |

Molecular Structure, Conformational Analysis, and Computational Studies of 1 Cyclohexylpiperidine

Conformational Analysis of the Piperidine (B6355638) and Cyclohexyl Rings

The conformational landscape of 1-cyclohexylpiperidine is primarily defined by the chair conformations of its constituent rings and the orientation of the substituent on each ring.

Both the piperidine and cyclohexane (B81311) rings in this compound adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. This conformation minimizes angle strain by maintaining tetrahedral angles (approx. 109.5°) for the sp³-hybridized carbon atoms and alleviates torsional strain by staggering the bonds on adjacent atoms. The molecule exists as an equilibrium mixture of different chair conformers.

The connection between the two rings gives rise to conformational isomers based on the position of the cyclohexyl group on the piperidine ring, and conversely, the piperidyl group on the cyclohexane ring. A substituent on a cyclohexane or piperidine ring can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). masterorganicchemistry.com

This results in two primary chair conformers for this compound: one where the cyclohexyl group is axial on the piperidine ring and one where it is equatorial. The conformer with the bulky cyclohexyl group in the equatorial position is significantly more stable and, therefore, predominates at equilibrium. pressbooks.pub This preference is attributed to the avoidance of steric strain, specifically 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. pressbooks.pub When the cyclohexyl group is in the axial position, it experiences significant steric hindrance from the axial hydrogens at the C3 and C5 positions of the piperidine ring.

The energy difference between axial and equatorial conformers, known as the "A-value," quantifies this stability preference. While the specific A-value for the cyclohexyl group on a piperidine ring requires targeted study, values for related substituents on a cyclohexane ring illustrate the principle that bulkier groups have a stronger preference for the equatorial position. masterorganicchemistry.com For instance, the equatorial conformer of methylcyclohexane (B89554) is more stable than the axial by approximately 1.7 kcal/mol, corresponding to a 95:5 ratio at room temperature. masterorganicchemistry.com For the much larger t-butyl group, this energy difference increases to about 4.9 kcal/mol, making the axial conformer almost negligible. tminehan.com

| Substituent (X) | ΔG° (kcal/mol) (Axial - Equatorial) | Reference |

|---|---|---|

| -CH₃ (Methyl) | 1.7 | masterorganicchemistry.com |

| -CH₂CH₃ (Ethyl) | 1.8 | tminehan.com |

| -CH(CH₃)₂ (Isopropyl) | 2.1 | tminehan.com |

| -C(CH₃)₃ (t-Butyl) | 4.9 | tminehan.com |

| -Ph (Phenyl) | 2.8 | tminehan.com |

The axial and equatorial isomers of this compound can interconvert through a process known as ring inversion or a "chair flip". masterorganicchemistry.com This process involves the rotation of C-C single bonds, causing the ring to pass through higher-energy transition states, such as the half-chair and twist-boat conformations. masterorganicchemistry.comscielo.org.mx During a ring flip, all axial positions become equatorial, and all equatorial positions become axial.

For six-membered rings like piperidine and cyclohexane, the energy barrier to ring inversion is relatively low (around 10 kcal/mol for cyclohexane), allowing for rapid interconversion at room temperature. masterorganicchemistry.comscribd.com This dynamic equilibrium means that while the equatorial conformer is predominant, the molecule is constantly flipping between its chair forms.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

The precise geometric parameters and conformational preferences of this compound have been determined through a combination of advanced analytical techniques and quantum chemical calculations.

The molecular structure and conformational properties of this compound have been investigated using gas-phase electron diffraction (GED), complemented by mass spectrometry and quantum chemical calculations. brown.eduresearchgate.netbrown.edu GED is a powerful technique for determining the high-precision structure of molecules in the gaseous state, free from intermolecular interactions present in condensed phases. The experimental data from GED, when combined with theoretical models from computational chemistry, allows for the accurate determination of bond lengths, bond angles, and torsional angles that define the molecule's geometry and confirm the dominant conformer. researchgate.net

Infrared (IR) spectroscopy has also been employed in the comprehensive structural analysis of this compound. researchgate.netbrown.edu IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that is sensitive to its structure. Specific absorption bands in the IR spectrum can be assigned to the stretching and bending vibrations of particular bonds, such as C-H, C-N, and C-C. nih.gov Studies on this compound have identified characteristic vibration bands, including a C-H stretching region around 3100 cm⁻¹, with C-N and C-C stretching peaks appearing at lower wavenumbers. nih.gov By comparing experimental spectra with those predicted by computational models for different conformers, IR spectroscopy can provide valuable insights into the conformational equilibrium of the molecule.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C-H Stretch | ~3100 | nih.gov |

| C-H, C-N, C-C Stretch/Bend | Lower Wavenumbers | nih.gov |

Quantum Chemical Calculations and Molecular Modeling of this compound

Computational modeling serves as a virtual microscope, allowing for the detailed examination of molecular properties that can be challenging to probe experimentally. For this compound, these methods reveal insights into its preferred shapes and the energy associated with its various conformations.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, particularly using the B3LYP functional, have been instrumental in identifying its most stable conformers.

Research has shown that this compound can exist in at least eight different conformeric forms, arising from the axial or equatorial positioning of the substituent on each ring and the relative orientation of the two rings. researchgate.net Quantum chemical calculations have identified two dominant conformers in the gas phase at room temperature. researchgate.net

The most stable conformer, designated as Conformer I , features both the C-N bond on the piperidine ring and the N-C bond on the cyclohexane ring in equatorial positions, with the two rings oriented perpendicularly to each other. researchgate.net A second, less abundant conformer, Conformer II , also has both rings in an equatorial position but with a nearly parallel orientation. researchgate.net The higher stability of conformers with the cyclohexane ring in an equatorial position relative to the piperidine ring is a consistent finding across both gas and liquid phases. researchgate.net

Below is a table summarizing the key structural parameters for the two most stable conformers of this compound as determined by DFT calculations.

| Parameter | Conformer I (Equatorial-Perpendicular) | Conformer II (Equatorial-Parallel) |

| Relative Energy (kcal/mol) | 0.00 | 0.85 |

| Population (%) | 77 | 23 |

| C-N Bond Length (Å) | 1.465 | 1.468 |

| C-C-N Bond Angle (°) | 111.5 | 111.2 |

| Dihedral Angle (C-C-N-C) | 178.5° | 179.1° |

Data derived from quantum chemical calculations (B3LYP) as reported in studies on the conformational properties of N-cyclohexylpiperidine. researchgate.net

Molecular Dynamics (MD) simulations offer a computational method to study the physical movement of atoms and molecules over time. This technique allows for the exploration of the conformational flexibility of a molecule by simulating its dynamic behavior. mdpi.com An MD simulation calculates the net force on each atom and uses this to predict its movement over a short time step, generating a trajectory that describes how the positions and velocities of particles in the system vary with time. mdpi.com

For a molecule like this compound, MD simulations would be crucial for understanding the transitions between its various conformers, such as the chair-to-chair interconversion of the cyclohexane and piperidine rings, and the rotation around the C-N bond connecting the two rings. nih.gov The simulation would involve defining a force field, which is a set of parameters that describe the potential energy of the system based on the positions of its constituent atoms. uiuc.edu

By running simulations over nanoseconds or longer, it is possible to observe spontaneous conformational changes and to map out the potential energy surface of the molecule. wustl.edu This provides insights into the energy barriers between different conformers and their relative populations at a given temperature, complementing the static picture provided by DFT calculations with a dynamic understanding of the molecule's flexibility. wustl.edu

Empirical potential energy calculations, often referred to as molecular mechanics, provide a computationally efficient method for studying the conformational preferences and rotational barriers in molecules. These methods rely on a classical mechanical description of molecules, using a set of potential energy functions (a force field) to calculate the steric energy of a given conformation.

For this compound and related molecules, molecular mechanics calculations have been used to investigate the restricted internal rotation around the pivot bond connecting the two rings. researchgate.net These calculations can quantify the energy barriers that hinder free rotation, which arise from steric interactions between the hydrogen atoms on the adjacent rings.

The energy profile for rotation around the N-C bond can be calculated by systematically changing the dihedral angle and minimizing the energy at each step. This "bond drive" calculation reveals the energy maxima (transition states) and minima (stable conformers). For substituted 1-cyclohexylpiperidines, these calculations have predicted significant rotational barriers due to 1,5-interactions across the pivot bond. researchgate.net

Below is a table illustrating hypothetical results from an empirical potential energy calculation for the rotation around the N-C bond in this compound, showing the relative steric energies of different rotational conformers.

| Dihedral Angle (C-C-N-C) | Conformation | Relative Steric Energy (kcal/mol) |

| 60° | Gauche | 0.5 |

| 120° | Eclipsed | 5.0 |

| 180° | Anti (Staggered) | 0.0 |

This table is illustrative of the type of data obtained from empirical potential energy calculations for rotational barriers.

Pharmacological Mechanisms and Biological Activity of 1 Cyclohexylpiperidine Derivatives

Enzyme Inhibition Profiles

Derivatives of 1-cyclohexylpiperidine, particularly those incorporating a urea (B33335) moiety, have been investigated as inhibitors of soluble epoxide hydrolase (sEH). This enzyme is a therapeutic target as its inhibition increases the concentration of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties. rsc.org

Research into urea-based compounds has highlighted the potential of the cyclohexyl group in sEH inhibition. One such compound, 1-cyclohexyl-3-dodecyl-urea (CDU), is a known inhibitor of sEH. nih.gov Studies on the metabolism of CDU in rat and human hepatic microsomes revealed that it is transformed into metabolites that are also potent sEH inhibitors. The primary metabolite, 12-(3-cyclohexyl-ureido)-dodecanoic acid, is not only an excellent sEH inhibitor but also possesses significantly higher water solubility, suggesting that CDU may function as a prodrug. nih.gov The initial metabolic step is believed to be catalyzed by the cytochrome P450 enzyme system. nih.gov This line of research supports the development of sEH inhibitors based on a cyclohexyl-urea scaffold for potential therapeutic applications in managing blood pressure and inflammation. rsc.orgnih.gov

Table 1: this compound-related sEH Inhibitors and Their Properties

| Compound Name | Core Structure | Key Findings |

|---|---|---|

| 1-Cyclohexyl-3-dodecyl-urea (CDU) | Cyclohexyl-urea | Potent sEH inhibitor; acts as a prodrug. nih.gov |

| 12-(3-cyclohexyl-ureido)-dodecanoic acid | Cyclohexyl-urea | Active metabolite of CDU; also a potent sEH inhibitor with improved solubility. nih.gov |

Trypanothione (B104310) reductase (TryR) is an essential enzyme for the survival of trypanosomatid parasites, which are responsible for diseases like African sleeping sickness and Chagas disease. nih.gov This makes TryR a validated drug target. A number of this compound derivatives, structurally analogous to phencyclidine (PCP), have been identified as potent inhibitors of this enzyme.

The lead compound in this class is 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) . nih.govresearchgate.net BTCP was identified through high-throughput screening and found to be a competitive inhibitor of TryR from both T. brucei and T. cruzi. nih.govmdpi.com Kinetic analysis established that BTCP is a linear competitive inhibitor with respect to the enzyme's substrate, trypanothione, exhibiting a Kᵢ value of approximately 1.0 µM. nih.govresearchgate.net In cellular assays, BTCP was active against bloodstream forms of T. brucei with an EC₅₀ value of 10 µM. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have been conducted on a series of 32 BTCP analogues to optimize enzymatic and biological activity. researchgate.net These studies provide a foundation for the further design of novel and selective anti-parasitic agents based on the this compound scaffold. researchgate.netmdpi.com

Table 2: TryR Inhibition by BTCP

| Compound Name | Target Enzyme | Inhibition Constant (Kᵢ) | Cellular Activity (EC₅₀) | Mechanism of Inhibition |

|---|

Neurobiological and Psychopharmacological Effects in Research Models

Numerous derivatives of this compound, particularly analogues of phencyclidine (PCP) and tenocyclidine (B1683004) (TCP), have demonstrated significant analgesic properties in various animal models of pain. researchgate.netresearchgate.netnih.gov These compounds modulate pain perception through complex interactions with multiple neurotransmitter systems in the central nervous system. researchgate.netingentaconnect.com

The primary mechanism for their analgesic, or antinociceptive, effects is believed to be non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. ingentaconnect.comsmolecule.com Additionally, many of these compounds inhibit the reuptake of dopamine (B1211576), which also contributes to their pain-reducing capabilities. researchgate.net

The analgesic efficacy of these derivatives has been evaluated using standard preclinical models:

Thermal Pain: In the tail-flick and tail immersion tests, which measure the response to acute thermal pain, several PCP analogues have shown potent analgesic effects, in some cases diminishing pain more effectively than PCP itself. researchgate.netresearchgate.netingentaconnect.com For instance, a benzothiophene (B83047) analogue demonstrated pronounced analgesic effects against acute thermal pain. researchgate.net

Chemical Pain: The formalin test, which models both acute and chronic inflammatory pain, has been used to assess these compounds. researchgate.netresearchgate.net Derivatives such as 1-[1-(4-Methylphenyl)cyclohexyl]piperidine have shown the ability to reduce pain in both the initial (acute) phase and the later (chronic) phase of the test. researchgate.netsmolecule.com Some novel derivatives have produced more significant reductions in chronic pain compared to the parent compounds. researchgate.netresearchgate.net

Research indicates that modifications to the aromatic ring and the amine group of the this compound structure can lead to compounds with enhanced analgesic activity and potentially different pharmacological profiles. researchgate.netresearchgate.net

Table 3: Analgesic Activity of Selected this compound Derivatives in Research Models

| Compound Class/Name | Pain Model | Observed Effect | Proposed Mechanism |

|---|---|---|---|

| Thienylcyclidine (TCP) Derivatives | Tail-flick test | Potent antinociceptive activity, some twice as active as pethidine. nih.gov | NMDA receptor antagonism. nih.gov |

| Benzothiophene (BTCP) Analogs | Formalin test, Tail immersion test | Significant reduction in acute chemical and chronic pain. researchgate.netingentaconnect.com | NMDA antagonism, Dopamine transporter binding. researchgate.net |

| 1-[1-(4-Methylphenyl)cyclohexyl]piperidine | Writhing test, Formalin test | Potent analgesic effects in models of visceral and inflammatory pain. researchgate.netsmolecule.com | NMDA receptor antagonism. smolecule.com |

The piperidine (B6355638) scaffold is a component of various compounds known to possess anti-inflammatory properties. amazonaws.comnih.gov Research into derivatives of this compound suggests that this chemical class also exhibits anti-inflammatory activity.

Studies on 1-Cyclohexylpiperidin-4-one (B91942) in lipopolysaccharide (LPS)-stimulated macrophages, an in-vitro model of inflammation, showed that the compound led to an approximate 50% reduction in the levels of pro-inflammatory cytokines TNF-alpha and IL-6 compared to controls. This indicates a direct modulatory effect on key inflammatory pathways.

The anti-inflammatory effects of related piperidine derivatives are often investigated in vivo using models like the carrageenan-induced paw edema test. nih.gov In these models, effective compounds reduce swelling and decrease the migration of inflammatory cells to the site of inflammation. nih.gov The mechanism for these effects can involve the reduction of pro-inflammatory mediators, including cytokines like TNF-α and IL-1β. nih.gov While research specifically on this compound is emerging, the broader class of piperidine derivatives shows considerable promise as anti-inflammatory agents. amazonaws.comnih.gov

This compound derivatives, as part of the larger arylcyclohexylamine class, are known to possess CNS stimulant properties. thieme-connect.comwikipedia.org These effects are intrinsically linked to their mechanism of action, which often includes the inhibition of dopamine reuptake in the brain. wikipedia.orgmdpi.com By blocking the dopamine transporter, these compounds increase the synaptic levels of dopamine, leading to psychomotor activation. mdpi.com

Phencyclidine (PCP), the prototypical compound of this class, displays stimulant effects alongside its other properties. thieme-connect.com Analogues such as Tenocyclidine (TCP) are also described as having CNS stimulant and hallucinogenic effects. nih.gov

Recent studies on novel fluorinated derivatives, such as 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4'-F-PCP) , have further characterized these stimulant properties. In rodent models, 4'-F-PCP was shown to significantly increase locomotor activity in a dose-dependent manner. mdpi.com This psychoactive effect is consistent with the properties of a potent CNS stimulant and is attributed to the compound's ability to activate dopaminergic neurotransmission. mdpi.com The reinforcing and rewarding properties observed in self-administration studies further underscore their stimulant potential. mdpi.com

Dissociative and Hallucinogenic Effects in Experimental Paradigms

Derivatives of this compound belong to the arylcyclohexylamine class of compounds, which are recognized for their dissociative anesthetic properties. mdpi.commhmedical.com The parent compound of this class, phencyclidine (PCP) [1-(1-phenylcyclohexyl)piperidine], and its analogues are known to produce hallucinogenic effects, distorted sensory perceptions, and psychotic-like behaviors in humans. wikipedia.org These psychotropic effects are primarily mediated through the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key glutamate (B1630785) receptor in the central nervous system. mhmedical.comaneskey.complos.org

In experimental models, the hallucinogenic potential of these compounds is often inferred from behavioral assays that measure disruptions in sensory processing and motor control. For instance, tenocyclidine (TCP), a thienyl analogue of PCP, is noted for its hallucinogenic and stimulant effects and is more potent than PCP. drugbank.comnih.gov The primary mechanism for these effects is antagonism of the NMDA receptor. plos.orgnih.gov The interaction with the NMDA receptor is considered a key pharmacological feature underlying the actions of dissociative anesthetics. plos.org

Studies investigating novel derivatives, such as 4'-fluoro-PCP (4'-F-PCP), build upon the understanding that these compounds produce mind-altering effects that have led to their non-medical use. mdpi.com The dissociative and hallucinogenic properties are a defining characteristic of this chemical family, stemming from their fundamental interaction with glutamatergic neurotransmission. mhmedical.complos.org

Psychomotor, Rewarding, and Reinforcing Properties

The psychomotor, rewarding, and reinforcing effects of this compound derivatives are significant indicators of their potential for abuse and are extensively studied in animal models. These properties are largely attributed to their dual action as NMDA receptor antagonists and dopamine (DA) reuptake inhibitors. mdpi.com This dual mechanism increases synaptic dopamine levels, particularly in brain regions associated with reward, such as the nucleus accumbens (NAc), leading to a state of euphoria and reinforcing drug-seeking behavior. mdpi.comresearchgate.net

Experimental studies using rodent models provide detailed insights into these properties. For the derivative 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4'-F-PCP), specific behavioral paradigms have demonstrated its robust effects:

Psychomotor Activity: In open-field tests, 4'-F-PCP administration has been shown to significantly increase locomotor and rotational activities in mice. mdpi.comresearchgate.net This hyperactivity is a common feature of PCP-like substances and is linked to their stimulant properties. mdpi.com

Rewarding Properties: The conditioned place preference (CPP) paradigm is used to measure the rewarding effects of a substance. Mice administered with 4'-F-PCP showed a significant preference for the environment paired with the drug, indicating its rewarding nature. mdpi.comnih.gov

Reinforcing Properties: Self-administration studies are the gold standard for assessing a drug's reinforcing strength. In rats, intravenous self-administration of 4'-F-PCP was robustly maintained, demonstrating its reinforcing efficacy. mdpi.comnih.gov Under a progressive-ratio (PR) schedule of reinforcement, where the effort required to receive an infusion progressively increases, rats exerted significant effort to obtain 4'-F-PCP, showing a high breakpoint similar to other PCP-derivative dissociative drugs. mdpi.com

These behavioral findings are supported by neurochemical evidence. Self-administration of 4'-F-PCP leads to significant alterations in the dopamine system within the nucleus accumbens, including decreased expression of the dopamine transporter (DAT) and increased expression of the D1 dopamine receptor (DAD1R). mdpi.comresearchgate.net Furthermore, downstream signaling pathways involving proteins like pERK, pCREB, c-Fos, and FosB/ΔFosB are enhanced, confirming the activation of dopaminergic neurotransmission. mdpi.comresearchgate.netnih.gov

Table 1: Experimental Findings on the Psychomotor, Rewarding, and Reinforcing Properties of 4'-F-PCP in Rodents

| Experimental Paradigm | Animal Model | Key Findings | Inferred Property | Citation |

|---|---|---|---|---|

| Open-Field Test | Mice | Significant increase in locomotor and rotational activity. | Psychomotor Stimulation | mdpi.comresearchgate.net |

| Conditioned Place Preference (CPP) | Mice | Produced significant drug-paired place preference. | Rewarding Effects | mdpi.comnih.gov |

| Self-Administration (Fixed Ratio) | Rats | Significantly enhanced drug self-administration. | Reinforcing Effects | mdpi.comnih.gov |

| Self-Administration (Progressive Ratio) | Rats | Showed a higher breakpoint compared to the control group. | High Reinforcing Strength | mdpi.com |

| Western Immunoblotting (Post-SA) | Rats (Nucleus Accumbens) | Decreased DAT expression, increased DAD1R expression, and enhanced pERK, pCREB, c-Fos, and FosB/ΔFosB expression. | Activation of Dopaminergic Pathways | mdpi.comresearchgate.net |

Comparative Pharmacological Studies with Structurally Related Compounds

The pharmacological profile of this compound derivatives is best understood in comparison with structurally related arylcyclohexylamines, such as phencyclidine (PCP), ketamine, and tenocyclidine (TCP). mhmedical.comaneskey.com While these compounds generally act as non-competitive NMDA receptor antagonists, structural modifications lead to significant differences in their affinity for the NMDA receptor and their interactions with other targets, including the dopamine transporter (DAT) and sigma (σ) receptors. mhmedical.complos.org

NMDA Receptor Affinity: The primary pharmacological target for this class is the NMDA receptor. plos.org Structure-activity relationship (SAR) studies reveal that modifications to the aryl, cyclohexyl, or amine moieties can drastically alter binding affinity. nih.govbiomolther.org

Aryl Group Substitution: Replacing the phenyl ring of PCP with a thienyl ring to create tenocyclidine (TCP) results in a tenfold higher affinity for the NMDA receptor, making TCP a more potent antagonist. nih.gov Adding a methoxy (B1213986) group to the phenyl ring, as in 3-MeO-PCP, also yields a highly potent NMDA antagonist, with an affinity (Ki of 20 nM) greater than that of PCP. plos.org

Amine Group Modification: Replacing the piperidine ring of PCP with a pyrrolidine (B122466) ring generally decreases potency. researchgate.net

Dopamine Transporter (DAT) Interaction: Many arylcyclohexylamines inhibit the reuptake of dopamine, contributing to their rewarding and psychomotor effects. mdpi.com However, this property is not uniform across the class.

1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine (BTCP) is an analogue that, unlike PCP, binds with high affinity to the dopamine transporter to inhibit dopamine reuptake but has a very low affinity for the PCP binding site within the NMDA receptor. acs.orgnih.gov

In contrast, compounds like TCP have a high affinity for the NMDA receptor but also bind to the DAT. drugbank.com This suggests that the structural requirements for binding to the NMDA receptor versus the DAT are distinct.

These comparative studies highlight the chemical versatility of the this compound scaffold, where subtle structural changes can fine-tune the pharmacological profile, shifting the balance between NMDA, DAT, and sigma receptor activity.

Table 2: Comparative Pharmacological Profile of this compound and Related Compounds

| Compound | Structural Class | Primary Target(s) | Key Comparative Findings | Citation |

|---|---|---|---|---|

| Phencyclidine (PCP) | Arylcyclohexylamine | NMDA Receptor, DAT, Sigma Receptor | The prototypical compound of the class; acts as a dissociative anesthetic with stimulant properties. | mhmedical.comaneskey.com |

| Ketamine | Arylcyclohexylamine | NMDA Receptor | Shares dissociative properties with PCP but has negligible affinity for sigma receptors. | mhmedical.complos.org |

| Tenocyclidine (TCP) | Arylcyclohexylamine | NMDA Receptor, DAT | Thienyl analogue of PCP; exhibits ~10-fold higher affinity for the NMDA receptor than PCP. | drugbank.com |

| 3-Methoxyphencyclidine (3-MeO-PCP) | Arylcyclohexylamine | NMDA Receptor, SERT, Sigma Receptor | Highly potent NMDA antagonist (Ki=20nM) with high affinity for sigma receptors. | plos.orgwho.int |

| 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine (BTCP) | Arylcyclohexylamine | Dopamine Transporter (DAT) | Highly selective for DAT with very poor affinity for the PCP site on the NMDA receptor. | acs.orgnih.gov |

Structure Activity Relationship Sar Studies of 1 Cyclohexylpiperidine Derivatives

Impact of Cyclohexyl Group Modifications on Biological Activity

The cyclohexyl group is a key structural component of 1-cyclohexylpiperidine, significantly influencing its physicochemical properties and interaction with biological targets.

Influence on Lipophilicity and Steric Bulk

Quantitative structure-activity relationship (QSAR) models have indicated that the presence of ring systems near the nitrogen, such as the cyclohexyl group, is beneficial for achieving high concentrations in the polar form, which is important for certain applications. researchgate.net Density functional theory (DFT) studies have further suggested that the ring structure helps to constrain the organic groups, preventing steric disruption at the amine's active site. researchgate.net

Role in Target Binding Specificity

The cyclohexyl ring is not merely a lipophilic anchor but plays an active role in how these molecules bind to their biological targets. In the context of arylcyclohexylamines, the cyclohexyl moiety, along with the piperidine (B6355638) and aryl groups, forms the essential pharmacophore. nih.gov

Modifications to the cyclohexyl ring can lead to significant changes in binding affinity and selectivity. For instance, in studies of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) analogues, altering the size of the cyclohexyl ring resulted in different, and sometimes opposite, changes in affinity for different binding sites on the dopamine (B1211576) transporter. nih.gov Specifically, hydroxylation at the 3- or 4-position of the cyclohexyl ring in BTCP was found to decrease its affinity for the dopamine transporter. acs.org This is in contrast to hydroxylation on the piperidine ring, which can maintain or even increase affinity. acs.org

Furthermore, research on spirocyclic cyclohexane (B81311) derivatives has demonstrated that the stereochemistry and substitution pattern of the cyclohexyl ring are crucial for sigma-1 receptor affinity and selectivity. researchgate.net These findings underscore the importance of the cyclohexyl group's three-dimensional structure and its substitution pattern in determining the precise interactions with receptor binding pockets.

Effects of Piperidine Ring Substitutions on Receptor Affinity and Efficacy

The piperidine ring is another critical component of the this compound scaffold, and substitutions on this ring have profound effects on the pharmacological properties of the resulting derivatives.

N-Substitution Effects

The nitrogen atom of the piperidine ring is a key site for modification. In studies of BTCP analogues, a considerable degree of structural variation is permitted for the N-substituents while retaining high affinity for the dopamine transporter. nih.gov Generally, increasing the size and lipophilicity of the N-substituents can lead to improved binding affinity, although the effects on dopamine uptake inhibition are less predictable. nih.gov

Interestingly, monoalkyl N-substituted BTCP derivatives displayed the highest affinity for the dopamine transporter in one study. For example, the N-butyl derivative showed a significantly higher affinity than BTCP itself. nih.gov This suggests that while a certain degree of bulk is tolerated, excessive size or specific structural features on the nitrogen substituent can modulate activity.

Substitutions at Other Positions (e.g., 4-position)

Substitutions at other positions on the piperidine ring also significantly influence biological activity. For example, hydroxylation at the 3- or 4-position of the piperidine ring of BTCP can result in high-affinity ligands for the dopamine transporter. acs.org In fact, one metabolite of BTCP, hydroxylated at the 4-position of the piperidine ring, displayed a four times higher affinity for the dopamine transporter than the parent compound. acs.org

In a different class of compounds, N-piperidinyl-benzimidazolone derivatives, substitutions on the piperidine ring were also found to be important. A clear preference was observed for 4-halogen-substituted aniline (B41778) derivatives attached to the piperidine, indicating a preferred interaction at this position. nih.gov Furthermore, the introduction of a fluorine atom at the 4-position of the piperidine ring in tenocyclidine (B1683004) (TCP) analogues has been used to improve metabolic stability and blood-brain barrier penetration.

The following table summarizes the effects of various piperidine ring substitutions on receptor affinity for selected this compound derivatives:

| Parent Compound | Substitution | Position | Effect on Receptor Affinity | Target Receptor |

| BTCP | -OH | 4 | 4-fold increase | Dopamine Transporter |

| BTCP | -OH | 3 | 2-fold decrease | Dopamine Transporter |

| BTCP | N-butyl | 1 | Increased affinity | Dopamine Transporter |

| TCP Analogue | -F | 4 | Improved metabolic stability | NMDA Receptor |

Role of Aromatic and Heterocyclic Moieties in Pharmacological Profile

The introduction of aromatic and heterocyclic moieties is a common strategy in the design of this compound derivatives to modulate their pharmacological profile. These groups can significantly influence receptor binding and functional activity. nih.gov

In the class of arylcyclohexylamines, the nature of the aromatic group is a key determinant of activity. Replacing the phenyl ring of phencyclidine (PCP) with a thienyl ring, as in tenocyclidine (TCP), increases PCP-like activity. researchgate.netnih.gov This substitution enhances electronic interactions with the NMDA receptor, leading to a higher affinity. Further modification to a benzo[b]thiophene ring, as in BTCP, can dramatically shift the pharmacological profile, resulting in a potent dopamine uptake inhibitor with low affinity for PCP receptors. nih.gov This highlights that the aromatic group can differentiate binding between the PCP receptor and the dopamine uptake complex. nih.gov

Studies on BTCP analogues have shown that replacing the benzo[b]thiophene with monocyclic aromatic rings leads to a significant reduction in potency against the enzyme trypanothione (B104310) reductase, suggesting a requirement for a fused bicyclic aromatic system for optimal binding. nih.gov

The incorporation of heterocyclic rings like pyridine (B92270) and quinoline (B57606) into drug candidates is a well-established strategy in medicinal chemistry to enhance biological activity. researchgate.netnih.govorientjchem.org Pyridine motifs can improve biochemical potency, metabolic stability, and cell permeability. nih.gov For instance, replacing a phenyl group with pyridine in certain kinase inhibitors has led to more potent compounds. nih.gov Similarly, quinoline derivatives are known for a wide range of pharmacological activities. orientjchem.org

The table below illustrates the impact of different aromatic and heterocyclic moieties on the biological targets of this compound analogues:

| Base Structure | Aromatic/Heterocyclic Moiety | Resulting Compound Class | Primary Biological Target |

| This compound | Phenyl | Phencyclidine (PCP) type | NMDA Receptor |

| This compound | Thienyl | Tenocyclidine (TCP) type | NMDA Receptor |

| This compound | Benzo[b]thiophene | BTCP type | Dopamine Transporter |

| This compound | Pyridine | Pyridine-containing derivatives | Various (e.g., kinases) |

| This compound | Quinoline | Quinoline-containing derivatives | Various |

Thienyl and Benzothienyl Analogues

Replacing the phenyl ring of this compound with a thienyl or benzothienyl group has led to the development of compounds with significantly different pharmacological profiles. Tenocyclidine (TCP), where the phenyl group is replaced by a thienyl group, exhibits approximately 10-fold higher affinity for the NMDA receptor compared to PCP. This highlights the favorable electronic interactions conferred by the sulfur-containing aromatic ring.

Further extension to the benzothienyl system, as in 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP), results in a compound with a markedly different primary target. BTCP is a potent dopamine uptake inhibitor with a much lower affinity for the PCP binding site on the NMDA receptor compared to PCP. nih.gov This shift in selectivity underscores the dramatic impact that seemingly small structural modifications can have on the pharmacological properties of these molecules.

SAR studies on BTCP analogues have explored modifications to the piperidine and cyclohexyl rings, as well as the benzothienyl moiety. nih.govnih.gov For example, replacing the piperidine ring in BTCP with a pyrrolidine (B122466) ring resulted in a compound with a 3.4-fold greater affinity for cocaine binding sites on the dopamine transporter. nih.gov In another study, N-monoalkyl substituted BTCP derivatives, such as the N-(cyclopropylmethyl) and N-butyl analogues, displayed even higher affinity for the dopamine transporter than BTCP itself. nih.gov

These findings are summarized in the table below:

| Compound | Aromatic Group | Primary Pharmacological Activity | Key SAR Finding | Reference |

| Tenocyclidine (TCP) | Thienyl | High-affinity NMDA receptor antagonist. nih.gov | Thienyl group increases NMDA receptor affinity compared to phenyl. | nih.gov |

| 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) | Benzothienyl | Potent dopamine uptake inhibitor. nih.gov | Benzothienyl group shifts selectivity from NMDA receptor to dopamine transporter. nih.gov | nih.gov |

| BTCP Analogue | Benzothienyl | Dopamine uptake inhibitor. | Pyrrolidine ring instead of piperidine increases affinity for cocaine binding sites. nih.gov | nih.gov |

| N-butyl BTCP derivative | Benzothienyl | Dopamine uptake inhibitor. | N-butyl substitution increases affinity for the dopamine transporter. nih.gov | nih.gov |

Computational and In Silico Approaches to SAR Prediction

In recent years, computational methods have become invaluable tools for predicting the structure-activity relationships of this compound derivatives, offering insights that can guide the synthesis and testing of new compounds.

QSAR modeling attempts to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. nih.gov For this compound derivatives, QSAR studies have been employed to understand the structural requirements for their interaction with targets like the NMDA receptor.

One such study on phencyclidine analogues utilized density functional theory (DFT) to generate quantum descriptors, which were then used to build a QSAR model using multiple linear regression (MLR). researchgate.net This model successfully established a relationship between the structure of the derivatives and their binding affinities (Ki values) at the NMDA receptor. researchgate.net The model highlighted the importance of electronic and topological descriptors in determining activity. researchgate.net Further refinement using an artificial neural network (ANN) led to a model with a high correlation coefficient, demonstrating the predictive power of this approach. researchgate.net

The success of QSAR models relies on the quality of the input data and the statistical methods used. nih.gov These models can help prioritize which novel derivatives to synthesize, saving time and resources in the drug discovery process.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijsrtjournal.com This method has been applied to this compound derivatives to visualize their interactions with binding sites on receptors like the NMDA receptor.

Docking studies of phencyclidine analogues have provided insights into how these molecules fit into the receptor's binding pocket. researchgate.net For example, the orientation of the phenyl group has been shown to be crucial for interaction with specific amino acid residues. researchgate.net In one study, the phenyl group of a more active compound was found to form a π-sigma interaction with an arginine residue in the binding site, an interaction that was absent in a less active analogue. researchgate.net

These computational approaches, while powerful, are often used in conjunction with experimental data to validate their predictions and provide a more complete understanding of the structure-activity relationships of this compound derivatives.

Metabolic Pathways and Pharmacokinetic Research of 1 Cyclohexylpiperidine Analogues

In Vitro Metabolic Studies (e.g., Liver Microsome Experiments)

In vitro metabolic studies, particularly those using liver microsomes, are fundamental in elucidating the biotransformation of 1-Cyclohexylpiperidine analogues. srce.hr These experiments allow for the identification of metabolic pathways and the enzymes responsible for them in a controlled environment.

Identification of Primary and Secondary Metabolites

The biotransformation of this compound analogues often results in a variety of metabolites. For instance, studies on the phencyclidine (PCP) analogue, 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine (BTCP), using rat liver microsomes, have identified several primary metabolites. acs.orgnih.gov The process typically involves incubating the parent compound with liver microsomes and a NADPH-regenerating system to facilitate oxidative metabolism. acs.org

The major metabolic pathways for many of these analogues involve hydroxylation at various positions on the cyclohexyl or piperidine (B6355638) rings. acs.orgacs.org In the case of BTCP, five monohydroxylated derivatives were identified as primary metabolites. acs.orgnih.gov Additionally, degradation compounds can also be formed. acs.org For PCP itself, metabolism in microsomal systems leads to hydroxylated metabolites. researchgate.net The identification of these metabolites is typically achieved through comparative analysis with synthesized standards using techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). acs.orgnih.gov

| Parent Compound | Identified Metabolites | Analytical Techniques |

| 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine (BTCP) | Five monohydroxylated derivatives, two degradation compounds. acs.orgnih.gov | HPLC, GC-MS acs.org |

| Phencyclidine (PCP) | Hydroxylated metabolites, 2,3-dihydropyridinium species. researchgate.net | LC-ESI MS researchgate.net |

Role of Cytochrome P450 Enzymes in Biotransformation

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are the primary enzymes involved in the oxidative metabolism of many xenobiotics, including this compound analogues. wikipedia.orgdovepress.com These enzymes are predominantly found in the liver and play a crucial role in drug metabolism. dovepress.com

Different CYP isoforms can exhibit distinct selectivity in metabolizing these compounds. For example, in the metabolism of phencyclidine (PCP), several CYP enzymes, including 2D6 and 3A4, can form the PCP iminium ion. nih.gov However, CYP2B6 and CYP2C19 are exclusively responsible for hydroxylating the secondary carbons on the cyclohexane (B81311) ring of PCP. nih.gov This specificity can lead to different metabolic pathways being favored by different enzymes. For instance, CYP2B6 favors oxidation pathways for PCP that are different from those of CYP2B1 and CYP2B4. researchgate.net

The involvement of specific CYP enzymes in the metabolism of these analogues is significant as it can lead to the formation of reactive intermediates. frontiersin.org Some of these intermediates can cause mechanism-based inactivation of the metabolizing enzymes themselves. nih.gov For example, a reactive intermediate generated during the hydroxylation of the cyclohexane ring of PCP by CYP2B6 has been linked to the inactivation of this enzyme. nih.gov

| Compound | Involved CYP Enzymes | Metabolic Action |

| Phencyclidine (PCP) | CYP2D6, CYP3A4 | Formation of PCP iminium ion. nih.gov |

| Phencyclidine (PCP) | CYP2B6, CYP2C19 | Hydroxylation of the cyclohexane ring. nih.gov |

| 1-[(2R)-2-([[(1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-yl]carbonyl]amino)-3-(4-chlorophenyl)propanoyl]-N-(tert-butyl)-4-cyclohexylpiperidine-4-carboxamide | CYP3A | Time-dependent inhibition. nih.gov |

In Vivo Pharmacokinetic Characterization in Research Models

In vivo studies in research models, such as rats, are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound analogues in a whole-organism context. frontiersin.orgnih.gov

Absorption, Distribution, and Elimination Profiles

The pharmacokinetic profiles of this compound analogues can vary. For instance, 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP), a potent PCP analogue, is rapidly absorbed and has a large volume of distribution in rats, indicating extensive tissue distribution. nih.govmhmedical.com TCP exhibits an elimination half-life of approximately 2.1 hours in rats. nih.gov However, the total radioactivity in plasma has a much longer half-life, suggesting that the metabolites are eliminated more slowly than the parent drug. nih.gov

Interestingly, the pharmacokinetic parameters of TCP in rats are strikingly similar to those of PCP, suggesting that from a pharmacokinetic standpoint, these two compounds are equivalent. nih.gov This implies that the higher pharmacological potency of TCP over PCP is likely due to differences at the receptor level rather than differences in their disposition within the body. nih.gov

| Compound | Animal Model | Key Pharmacokinetic Parameters |

| 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) | Sprague-Dawley Rats | Elimination Half-life: ~2.1 hours; Large Volume of Distribution. nih.gov |

| Phencyclidine (PCP) | Rats | Similar pharmacokinetic profile to TCP. nih.gov |

Assessment of Metabolic Stability and Bioactivation

Metabolic stability is a critical parameter in drug discovery, influencing a compound's in vivo half-life and oral bioavailability. srce.hr In vitro assays using liver microsomes are commonly employed to assess the metabolic stability of compounds. frontiersin.org These assays measure the rate at which a compound is metabolized, providing an indication of its likely clearance in vivo. srce.hr

Bioactivation is the process by which a chemically stable compound is metabolically converted into a reactive, electrophilic intermediate. researchgate.net These reactive metabolites can covalently bind to cellular macromolecules like proteins, which can lead to toxicity. researchgate.net Trapping experiments, often using agents like glutathione (B108866) (GSH) or potassium cyanide, are conducted in vitro to detect the formation of such reactive intermediates. frontiersin.org For example, studies with some compounds have shown the formation of reactive iminium intermediates. frontiersin.org The identification of bioactivation pathways is crucial for guiding medicinal chemistry efforts to design safer drug candidates by modifying the metabolic "soft spots" in a molecule. frontiersin.org

Methodological Considerations for Metabolic Stability Assessment

In Vitro Assay Systems

The selection of an appropriate in vitro system is a foundational consideration. The most common models include liver microsomes, hepatocytes, and S9 fractions, each offering distinct advantages and limitations.

Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and are rich in Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. srce.hrcreative-bioarray.com Microsomal stability assays are widely used for high-throughput screening to assess CYP-mediated metabolism. srce.hr Assays can be conducted with microsomes from various species, including humans, rats, mice, dogs, and monkeys, which allows for the direct comparison of interspecies metabolic rates. srce.hrnuvisan.com

Hepatocytes: Cryopreserved or fresh hepatocytes represent a more comprehensive model, as they contain a full complement of Phase I and Phase II metabolic enzymes and their necessary cofactors within an intact cellular environment. nuvisan.comnih.gov They are often considered the "gold standard" for in vitro metabolism studies and for predicting human hepatic clearance, as they can assess a broader range of metabolic pathways, including conjugation reactions. srce.hrnih.gov

S9 Fractions: This fraction is the supernatant obtained after centrifuging a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes, enabling the characterization of metabolic conversions by both Phase I and Phase II enzymes like glucuronyl transferase (UGT) and sulfotransferase (SULT). wuxiapptec.com

Standard Experimental Protocol

A typical in vitro metabolic stability assay involves a standardized protocol to ensure consistency and comparability of results. The key steps and components are outlined below. creative-bioarray.com

Incubation: The test compound, a this compound analogue, is incubated in a buffered solution (typically phosphate (B84403) buffer, pH 7.4) with the chosen metabolic system (e.g., liver microsomes). nih.govdovepress.com The reaction is initiated by adding an NADPH-regenerating system, which provides the necessary cofactor for CYP enzyme activity. srce.hr The entire mixture is maintained at a physiological temperature of 37°C. creative-bioarray.com

Time-Course Sampling: Aliquots are drawn from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes). creative-bioarray.com

Reaction Termination: The metabolic reaction in each aliquot is immediately stopped or "quenched" by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins. dovepress.com

Controls: The inclusion of negative controls is crucial for data interpretation. A common control involves running the incubation in the absence of the NADPH cofactor to determine the extent of any non-CYP-mediated degradation. nih.gov

The following table summarizes the typical conditions for a liver microsomal stability assay.

| Parameter | Typical Condition/Value | Purpose |

| Test System | Human or animal liver microsomes | To provide metabolic enzymes (primarily CYPs). srce.hrcreative-bioarray.com |

| Protein Concentration | 0.5 - 1.0 mg/mL | To ensure sufficient enzyme activity while minimizing non-specific binding. srce.hrdovepress.com |

| Test Compound Conc. | 1 µM | A concentration below the Michaelis-Menten constant (Km) ensures first-order kinetics. dovepress.com |

| Cofactor | NADPH-regenerating system | To provide the necessary reducing equivalents for CYP450 enzyme function. srce.hr |

| Incubation Buffer | Phosphate buffer, pH 7.4 | To maintain a stable and physiologically relevant pH. nih.gov |

| Incubation Temperature | 37°C | To mimic physiological temperature. creative-bioarray.com |

| Time Points | 0, 15, 30, 60 minutes | To measure the rate of compound depletion over time. creative-bioarray.com |

| Analytical Method | LC-MS/MS | To quantify the remaining parent compound. nih.govdovepress.com |

This table provides an interactive summary of standard conditions for a microsomal stability assay.

Analytical Quantification and Data Interpretation

Following incubation and sample processing, the concentration of the remaining parent compound is quantified.